![molecular formula C12H22N2 B13962844 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane
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Overview
Description
8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes a cyclopropyl group and a diazaspirodecane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane typically involves the reaction of cyclopropylamine with a suitable precursor, such as 2-methyl-2,8-diazaspiro[4.5]decane. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the spiro compound .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 8-Methyl-2,8-diazaspiro[4.5]decane
- 2-tert-butyl-3-methyl-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Comparison: 8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents and, consequently, different chemical and biological properties .
Properties
Molecular Formula |
C12H22N2 |
---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
8-cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H22N2/c1-13-7-4-12(10-13)5-8-14(9-6-12)11-2-3-11/h11H,2-10H2,1H3 |
InChI Key |
OADZKYCOKBUSTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCN(CC2)C3CC3 |
Origin of Product |
United States |
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